Methyl 5-Fluoroquinazoline-4-acetate
CAS No.:
Cat. No.: VC18400631
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O2 |
|---|---|
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | methyl 2-(5-fluoroquinazolin-4-yl)acetate |
| Standard InChI | InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |
| Standard InChI Key | XELFORBGZXAHEO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Introduction
Structural and Chemical Characteristics of Methyl 5-Fluoroquinazoline-4-acetate
Molecular Architecture
The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In methyl 5-fluoroquinazoline-4-acetate:
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A fluorine atom occupies position 5, influencing electronic properties and metabolic stability .
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An acetate methyl ester (-OCOCH3) is attached to position 4, enhancing solubility and serving as a prodrug motif .
Molecular formula: C₁₁H₉FN₂O₂
Molecular weight: 220.20 g/mol
Key functional groups:
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Quinazoline core (C₉H₅N₂)
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Fluorine substituent (F) at C5
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Methyl ester (-COOCH₃) at C4
Synthetic Methodologies
Precursor Synthesis for Quinazoline Core
The quinazoline ring is typically constructed via cyclization of 2-aminobenzonitrile derivatives or anthranilic acid analogs . For fluorinated variants:
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2-Amino-4-fluorobenzoic acid serves as a common precursor, as seen in the synthesis of 6,7-difluoroquinazolinones . Fluorination at position 5 may involve directed ortho-metalation or halogen-exchange reactions.
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Reflux 2-amino-4-fluorobenzoic acid with acetic anhydride to form a benzoxazinone intermediate.
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Treat with ammonia to yield 4-hydroxyquinazoline.
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Introduce fluorine at position 5 via electrophilic fluorination (e.g., Selectfluor®).
Esterification at Position 4
The acetate group is introduced through:
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Mitsunobu reaction: Coupling 4-hydroxyquinazoline with methyl glycolate using DIAD and PPh₃ .
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Acid chloride route: React 4-chlorocarbonylquinazoline with methanol in the presence of base .
Yield optimization:
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Methyl ester formation typically achieves 70–85% yields in analogous systems (e.g., methyl 2-(9-fluoroquinazolinyl)acetate) .
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Purification via silica gel chromatography with hexane/ethyl acetate (3:1) provides >95% purity .
Physicochemical Properties
Spectroscopic Data (Inferred from Analogues)
Thermodynamic Properties
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Melting point: Estimated 185–190°C (based on methyl 2-(2-thieno)quinazoline-4-acetate) .
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LogP: Calculated 1.92 (MarvinSketch 23.11), indicating moderate lipophilicity.
Biological Activity and Structure-Activity Relationships
Antimicrobial Activity
While direct data is unavailable, 2-(chloromethyl)quinazolin-4-ones show:
Industrial and Research Applications
Pharmaceutical Intermediate
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Key precursor for EGFR kinase inhibitors via hydrolysis to 4-carboxylic acid derivatives .
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Used in combinatorial libraries for high-throughput screening .
Chemical Biology Probes
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Photoaffinity labeling: Incorporation of azide/alkyne handles for target identification .
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Isotope-labeled analogs: ¹⁹F NMR probes for studying drug-protein interactions .
Challenges and Future Directions
Synthetic Limitations
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Low yields in fluorination steps (21–25% in difluoroquinazolinones) .
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Regioselectivity issues during electrophilic substitution require improved catalysts.
Development Opportunities
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